m-Cresol, 6-nonyl-

Description

Structure

3D Structure

Properties

CAS No. |

63992-49-4 |

|---|---|

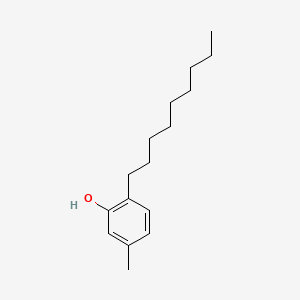

Molecular Formula |

C16H26O |

Molecular Weight |

234.38 g/mol |

IUPAC Name |

5-methyl-2-nonylphenol |

InChI |

InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-16(15)17/h11-13,17H,3-10H2,1-2H3 |

InChI Key |

HYAMSKRJESVFDG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCC1=C(C=C(C=C1)C)O |

Canonical SMILES |

CCCCCCCCCC1=C(C=C(C=C1)C)O |

Appearance |

Solid powder |

Other CAS No. |

63992-49-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Cresol, 6-nonyl- |

Origin of Product |

United States |

Foundational & Exploratory

What are the physicochemical properties of m-Cresol?

A Technical Guide to the Physicochemical Properties of m-Cresol

For: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of meta-cresol (m-cresol), a significant organic compound used as a precursor and solvent in various industrial and pharmaceutical applications.[1]

Chemical Identity and Structure

m-Cresol, systematically named 3-methylphenol, is an aromatic organic compound. It consists of a benzene ring substituted with a hydroxyl group and a methyl group at positions 1 and 3, respectively.[2] It is an isomer of ortho-cresol (o-cresol) and para-cresol (p-cresol).[2]

-

Molecular Formula: C₇H₈O[3]

-

CAS Number: 108-39-4[3]

-

Appearance: Colorless to yellowish viscous liquid that may darken upon exposure to air and light.[3][4] It possesses a characteristic sweet, tarry, or medicinal odor.[4][5]

Quantitative Physicochemical Data

The key physicochemical properties of m-cresol are summarized in the tables below for ease of reference and comparison.

Table 1: Fundamental Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 108.14 g/mol | [3][6][7] |

| Density | 1.034 g/cm³ (at 20°C) | [1][8] |

| 1.034 g/mL (at 25°C) | [4][7] | |

| Refractive Index (n_D) | 1.5398 (at 20°C) | [1] |

| 1.541 (at 20°C) | [4][9] | |

| pKa (acid dissociation constant) | 10.1 (at 25°C) | [10][11] |

| 10.13 | [2] |

| LogP (Octanol/Water Partition Coeff.) | 1.96 |[12][13] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

|---|---|---|

| Melting Point | 11 °C (284 K) | [1][8] |

| 11.5 °C (284.7 K) | [5] | |

| 11.8 °C (284.95 K) | [3][12] | |

| 12 °C | [14] | |

| Boiling Point | 202.8 °C (475.9 K) | [1][8] |

| 203 °C (476.2 K) | [4][5][14] | |

| Flash Point | 86 °C (187 °F) | [12][15] |

| 94.4 °C (202 °F) | [5] |

| Autoignition Temperature | 559 °C (1038 °F) |[15] |

Table 3: Solubility and Vapor Pressure

| Property | Value | Source(s) |

|---|---|---|

| Solubility in Water | 2.35 g/100 mL (at 20°C) | [1][8] |

| 22.7 g/L (at 25°C) | [12][13] | |

| 5.8 g/100 mL (at 100°C) | [1][8] | |

| Solubility in Organic Solvents | Miscible with ethanol and diethyl ether. Good solubility in alcohols and ethers. | [1][3] |

| Vapor Pressure | 0.14 mmHg (at 20°C) | [1] |

| 0.138 mmHg (at 25°C) | [13] |

| | <1 mmHg (at 20°C) |[9][11] |

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized experimental methodologies. Below are detailed summaries of common protocols.

Melting Point Determination

The melting point is determined by observing the temperature range over which a solid compound transitions to a liquid.

-

Apparatus: Thiele tube or a digital melting point apparatus (e.g., Mel-Temp).[12][14]

-

Procedure (Capillary Method):

-

A small, finely powdered sample of the organic solid is packed into a thin-walled capillary tube, sealed at one end.[2][7]

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[12]

-

The assembly is placed in a heating bath (e.g., mineral oil in a Thiele tube) or a heated metal block.[12][14]

-

The bath is heated slowly and uniformly, typically at a rate of 1-2°C per minute, especially near the expected melting point.[12]

-

Two temperatures are recorded: T1, when the first drop of liquid appears, and T2, when the entire sample has liquefied. The melting point is reported as the range T1-T2.[7][14] A narrow range (0.5-1.0°C) typically indicates high purity.[14]

-

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Distillation flask, condenser, thermometer, heating mantle.[16]

-

Procedure (Distillation Method):

-

The liquid sample (e.g., m-cresol) is placed in a distillation flask with a few boiling chips to ensure smooth boiling.[16]

-

A thermometer is positioned so that the top of its bulb is level with the bottom of the side-arm leading to the condenser.[16]

-

The flask is heated gently.[16]

-

The temperature is recorded when the liquid is boiling and a stable temperature is observed on the thermometer as the vapor condenses and collects. This stable temperature is the boiling point.[16]

-

Solubility in Water Determination (ASTM E1148)

This method covers the measurement of the solubility of organic compounds in water.

-

Apparatus: Shaking flask, constant temperature bath, analytical balance, centrifuge, analytical instrument for quantification (e.g., GC, HPLC).

-

Procedure (Shake-Flask Method):

-

An excess amount of the organic compound is added to a flask containing purified water.

-

The flask is sealed and agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the mixture is allowed to stand to let undissolved material settle. Centrifugation may be used to separate the aqueous phase from any solid or immiscible liquid.

-

A sample of the clear aqueous solution is carefully withdrawn.

-

The concentration of the dissolved compound in the aqueous sample is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). This concentration represents the water solubility at that temperature.

-

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. Potentiometric titration is a common method for its determination.[17]

-

Apparatus: pH meter with an electrode, burette, beaker, magnetic stirrer.[15]

-

Procedure (Potentiometric Titration):

-

A known volume and concentration of the weak acid (m-cresol) is placed in a beaker with a magnetic stir bar.[6]

-

A calibrated pH electrode is immersed in the solution.

-

A strong base of known concentration (e.g., NaOH) is added incrementally from a burette.[15]

-

The pH of the solution is recorded after each addition of the titrant.[6]

-

The data is plotted as pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.[15]

-

The equivalence point (the steepest point of the curve) is determined. The volume of titrant at the half-equivalence point is then found.

-

The pH at the half-equivalence point is equal to the pKa of the weak acid.[6]

-

Flash Point Determination (ASTM D93)

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is suitable for liquids like m-cresol.[1][3]

-

Apparatus: Pensky-Martens closed-cup tester.[1]

-

Procedure:

-

A specified volume of the sample (e.g., 75 mL) is placed in the test cup.[3]

-

The sample is heated at a constant, prescribed rate while being stirred.[1][3]

-

At specific temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.[3]

-

The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a distinct flash inside the cup.[3]

-

Visualizations

Acidity of Cresol Isomers

The acidity of cresol isomers relative to phenol is influenced by the electronic effects of the methyl group (-CH₃). The methyl group is an electron-donating group, which generally decreases acidity by destabilizing the phenoxide anion formed upon deprotonation. This effect is transmitted through inductive and hyperconjugative mechanisms, with its impact depending on the position of the methyl group relative to the hydroxyl group.

Caption: Relative acidity of phenol and cresol isomers.

General Workflow for Physicochemical Property Determination

The characterization of a chemical substance like m-cresol involves a logical sequence of tests to determine its fundamental properties.

Caption: Workflow for m-cresol property characterization.

References

- 1. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. Flash Point Testing Methods | ASTM D56 | ASTM D93 | Dell Tech [delltech.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. scribd.com [scribd.com]

- 7. byjus.com [byjus.com]

- 8. precisionlubrication.com [precisionlubrication.com]

- 9. pennwest.edu [pennwest.edu]

- 10. store.astm.org [store.astm.org]

- 11. pennwest.edu [pennwest.edu]

- 12. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 13. Pka value of weak acid experiment by titrations method | PPTX [slideshare.net]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. egyankosh.ac.in [egyankosh.ac.in]

- 16. m.youtube.com [m.youtube.com]

- 17. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of m-Cresol and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols (methylphenols) are aromatic organic compounds that exist as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are widely used as intermediates in the production of various chemicals, including pharmaceuticals, disinfectants, and antioxidants. Due to the significant impact of isomeric purity on the properties and reactivity of the final products, accurate and reliable analytical methods for the identification and quantification of individual cresol isomers are crucial. This technical guide provides a comprehensive overview of the spectroscopic techniques used for the analysis of m-cresol and its isomers, including detailed experimental protocols and comparative data.

Spectroscopic Techniques for Cresol Isomer Analysis

The structural differences between o-, m-, and p-cresol, arising from the different substitution patterns of the methyl and hydroxyl groups on the benzene ring, give rise to distinct spectroscopic signatures. The primary techniques employed for their analysis are Infrared (IR) Spectroscopy, Raman Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isomeric Structures

Below is a diagram illustrating the isomeric relationship between o-, m-, and p-cresol.

In Vitro Toxicology Profile of m-Cresol: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro toxicology profile of m-Cresol, a compound widely used in various industrial and pharmaceutical applications. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of its potential cytotoxic, genotoxic, and mechanistic effects at the cellular level.

Cytotoxicity Profile

m-Cresol has been shown to exhibit cytotoxic effects in a concentration-dependent manner across various cell lines. The primary mechanism of its cytotoxicity is believed to be through the disruption of cell membrane integrity.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of m-Cresol and its isomer, p-Cresol, in different in vitro models. Due to limited direct data for m-Cresol, data for p-Cresol is included for comparative purposes, as they are expected to have similar toxicological profiles.

| Compound | Cell Line | Assay | Exposure Time | IC50 / Effect Concentration | Reference |

| p-Cresol | EAHY926 (endothelial) | MTT Assay | 72 hours | ~300 µM (30% decrease in cell number) | [1] |

| p-Cresol | U937 (mononuclear) | MTT Assay | 72 hours | >500 µM (significant decrease in viability) | [1] |

| Chlorophenols (related compounds) | L929 (fibroblast) | MTT Assay | 24 hours | EC50 values range from 0.11 to 2.18 mmol/L | [2] |

| Chlorophenols (related compounds) | L929 (fibroblast) | MTT Assay | 48 hours | EC50 values range from 0.06 to 1.18 mmol/L | [2] |

| Various Compounds | SH-SY5Y (neuroblastoma) | MTT Assay | 24 hours | IC50 values vary widely depending on the compound | [3][4] |

| Various Compounds | HepG2 (hepatocellular carcinoma) | SRB Assay | 48 hours | IC50 values vary widely depending on the compound | [5][6] |

Note: Specific IC50 values for m-Cresol in L929, SH-SY5Y, and HepG2 cell lines were not available in the reviewed literature. The provided data for related compounds and isomers can be used for initial risk assessment and experimental design.

Genotoxicity and Mutagenicity

In vitro assays are crucial for determining the potential of a compound to induce genetic mutations or chromosomal damage.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. While specific quantitative data for m-Cresol is limited, the general procedure and expected outcomes are described below. A positive result in the Ames test, indicated by a significant increase in the number of revertant colonies, suggests that the compound is a mutagen.[7][8]

| Strain | Metabolic Activation (S9) | m-Cresol Concentration | Result (Revertant Colonies) | Reference |

| Salmonella typhimurium TA98 | With and Without | Not specified | Not available | [1][9][10] |

| Salmonella typhimurium TA100 | With and Without | Not specified | Not available | [1][9][10] |

Note: The table indicates the typical strains used. A dose-dependent increase in revertant colonies, generally twofold or greater than the negative control, is considered a positive result.[1]

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells. The percentage of DNA in the comet tail is a quantitative measure of DNA damage.

| Cell Line | m-Cresol Concentration | Exposure Time | % Tail DNA | Reference |

| Not specified | Not specified | Not specified | Not available | [11][12][13] |

Note: An increase in the % tail DNA in a dose-dependent manner is indicative of genotoxic potential.

In Vitro Micronucleus Test

The in vitro micronucleus test detects both clastogenic (chromosome breakage) and aneugenic (chromosome loss) effects. An increase in the frequency of micronucleated cells indicates genotoxic potential.

| Cell Line | m-Cresol Concentration | Exposure Time | Frequency of Micronucleated Cells | Reference |

| Not specified | Not specified | Not specified | Not available |

Experimental Protocols

Detailed methodologies for key in vitro toxicology assays are provided below.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat cells with various concentrations of m-Cresol and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Ames Test (Plate Incorporation Method)

-

Preparation: Prepare serial dilutions of m-Cresol. Mix the test compound with the bacterial tester strain (S. typhimurium TA98 or TA100) and, if required, a metabolic activation system (S9 mix).

-

Plating: Add the mixture to molten top agar and pour it onto a minimal glucose agar plate.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: Compare the number of revertant colonies in the treated groups to the solvent control. A significant, dose-dependent increase indicates a mutagenic effect.[7]

Comet Assay

-

Cell Preparation: Treat cells with m-Cresol for a specified duration.

-

Slide Preparation: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysing solution to remove cell membranes and proteins, leaving behind nucleoids.

-

Alkaline Unwinding: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA.

-

Electrophoresis: Apply an electric field to allow the broken DNA fragments to migrate out of the nucleoid, forming a "comet tail."

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

-

Data Analysis: Quantify the DNA damage by measuring the percentage of DNA in the comet tail.[11][13]

In Vitro Micronucleus Assay

-

Cell Treatment: Treat cell cultures with various concentrations of m-Cresol.

-

Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes.

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

-

Data Analysis: Compare the frequency of micronucleated cells in treated versus control cultures.

Signaling Pathways and Mechanisms of Toxicity

The in vitro toxicity of m-Cresol and its isomers is associated with the disruption of cellular signaling pathways, leading to oxidative stress and apoptosis.

Oxidative Stress Induction

Phenolic compounds like cresol can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components, including lipids, proteins, and DNA.

Caption: m-Cresol-induced oxidative stress pathway.

MAPK Signaling Pathway Activation

Oxidative stress is a known activator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38. These pathways are involved in regulating cellular processes like proliferation, differentiation, and apoptosis.[14][15][16]

Caption: Simplified MAPK signaling pathways activated by ROS.

Apoptosis Induction

Prolonged or high levels of cellular stress induced by m-Cresol can trigger apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of effector caspases like caspase-3.[17][18]

Caption: Intrinsic and extrinsic pathways of apoptosis.

Experimental Workflow for In Vitro Toxicological Assessment

The following diagram illustrates a logical workflow for the in vitro toxicological assessment of a compound like m-Cresol.

Caption: A typical workflow for in vitro toxicology testing.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effects of environmentally relevant chlorophenols on L929 cells and their mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Mutagenicity Assessment of Homologous Series of Methyl Ester Sulphonates (MES) Using the Bacterial Reverse Mutation (Ames) Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. p-Cresol Affects Reactive Oxygen Species Generation, Cell Cycle Arrest, Cytotoxicity and Inflammation/Atherosclerosis-Related Modulators Production in Endothelial Cells and Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validation of the in vitro comet assay for DNA cross-links and altered bases detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitogen-activated protein kinase pathways mediated by ERK, JNK, and p38 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of p38 and JNK mitogen-activated protein kinases in the activation of ternary complex factors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of caspase-3, caspase-8 and caspase-9 enzymatic activities in mouse oocytes and zygotes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Degradation and Environmental Fate of m-Cresol

Introduction

m-Cresol, a methylphenol isomer, is a significant industrial chemical used in the production of resins, herbicides, pharmaceuticals, and disinfectants.[1][2] Its widespread use, however, raises environmental concerns due to its potential toxicity to various organisms.[3] This technical guide provides a comprehensive overview of the degradation and environmental fate of m-cresol, focusing on biodegradation, photodegradation, and chemical oxidation processes. It is designed to serve as a resource for researchers, scientists, and drug development professionals involved in environmental risk assessment and the development of remediation strategies.

Biodegradation of m-Cresol

Biodegradation is a primary mechanism for the removal of m-cresol from the environment.[4] A variety of microorganisms have been identified that can utilize m-cresol as a sole source of carbon and energy.

Aerobic Biodegradation

Under aerobic conditions, bacteria play a crucial role in the degradation of m-cresol. Species of Pseudomonas, Lysinibacillus, and Citrobacter have been shown to effectively degrade this compound.[5][6][7]

A notable example is Lysinibacillus cresolivorans, a bacterium isolated from coking wastewater sludge.[5] This bacterium can completely biodegrade m-cresol at various concentrations.[5] The degradation kinetics often follow a zero-order model, with the rate being influenced by factors such as initial m-cresol concentration, pH, and temperature.[5] For instance, the optimal conditions for L. cresolivorans are a pH of 7.0 and a temperature of 35°C.[5]

The biodegradation of m-cresol by Pseudomonas putida can proceed via two different pathways depending on the growth substrate. When grown on m-cresol, the pathway involves a meta-cleavage of a methyl-substituted catechol.[6][8] However, when grown on 3,5-xylenol, the metabolism proceeds through oxidation to 3-hydroxybenzoate and subsequent hydroxylation to gentisate.[6][8]

Table 1: Quantitative Data on Aerobic Biodegradation of m-Cresol

| Microorganism | Initial Concentration (mg/L) | Degradation Rate/Time for Complete Degradation | Optimal pH | Optimal Temperature (°C) | Reference |

| Lysinibacillus cresolivorans | 54.1 - 529.1 | Max. rate: 18.682 mg/(L·h) at 224.2 mg/L | 7.0 | 35 | [5] |

| Pseudomonas sp. CP4 | Not specified | ortho- > para- > meta-cresol | Not specified | Not specified | [5] |

Anaerobic Biodegradation

Anaerobic degradation of m-cresol has been observed under sulfate-reducing conditions.[9] The bacterium Desulfotomaculum sp. strain Groll metabolizes m-cresol through the oxidation of the methyl group.[9] This pathway involves the formation of 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid as intermediates.[9]

Photodegradation of m-Cresol

Photodegradation is another significant process contributing to the environmental fate of m-cresol, particularly in aquatic environments and in the atmosphere.

Aqueous Photodegradation

In aqueous solutions, the photodegradation of m-cresol can be enhanced by the presence of photosensitizers and photocatalysts. The irradiation of water containing fulvic acid can produce transient oxidants that oxidize cresols.[4]

Heterogeneous photocatalysis using semiconductors like zinc oxide (ZnO) has been shown to be effective in degrading m-cresol under visible light irradiation.[10][11] The process involves the generation of highly reactive hydroxyl radicals (HO•) that attack the m-cresol molecule.[12][13] The efficiency of this process is influenced by the amount of photocatalyst, the concentration of m-cresol, and the pH of the solution.[10][11] The photodegradation is generally more favorable in a pH range of 6-9.[11] Intermediates identified during the ZnO-mediated photodegradation include 2-methyl-1,4-benzodiol, 2-methyl-para-benzoquinone, 3,5-dihydroxytoluene, and 2,5-dihydroxy-benzaldehyde.[10][11][13]

Table 2: Quantitative Data on Photodegradation of m-Cresol

| System | Initial Concentration (mM) | Degradation Efficacy/Rate | Conditions | Reference |

| m-cresol only (λ = 365 nm) | 0.1 | 30% after 6 h | - | [12] |

| m-cresol/Fe(III)-citrate (λ = 365 nm) | 0.1 | 52% after 6 h | pH-dependent (71% at pH 2.86, 54% at pH 6.44) | [12] |

| ZnO photocatalysis (visible light) | 25 ppm (approx. 0.23 mM) | Complete degradation | ZnO = 1.5 g/L, pH = 6-9 | [10][11] |

Atmospheric Degradation

In the atmosphere, m-cresol exists predominantly in the vapor phase and degrades rapidly through reactions with photochemically produced hydroxyl radicals.[4] This is a dominant mechanism for its removal from the air.[4]

Chemical Degradation of m-Cresol

Various chemical oxidation methods have been investigated for the treatment of m-cresol-containing wastewater. These include catalytic wet oxidation and electrocatalytic degradation.[3][14]

Under certain conditions, m-cresol can be oxidized to form intermediates such as methylhydroquinone and p-toluquinone, which are further oxidized to smaller organic acids and eventually mineralized to CO2 and H2O.[3] In basic conditions, 4-methylpyrocatechol can also be an intermediate.[3]

Environmental Fate of m-Cresol

The environmental fate of m-cresol is governed by a combination of its physical and chemical properties and the degradation processes discussed above.

-

In Air: m-Cresol is rapidly degraded by reaction with hydroxyl radicals.[4]

-

In Water: Biodegradation is the dominant removal mechanism.[4] Photodegradation can also be significant, especially in the presence of sensitizers or catalysts.[4][12] m-Cresol has a low likelihood of volatilizing from aqueous solutions.[12]

-

In Soil: Biodegradation is the primary fate process.[4] The persistence of m-cresol in soil can vary depending on the microbial community and environmental conditions.[4] For example, one study reported a half-life of about 0.6 days in surface soils.[15]

Experimental Protocols

Biodegradation of m-Cresol by Lysinibacillus cresolivorans

Objective: To assess the biodegradation of m-cresol by Lysinibacillus cresolivorans in a liquid culture.

Materials:

-

Lysinibacillus cresolivorans strain

-

Mineral Salts Medium (MSM)

-

m-Cresol (as the sole carbon source)

-

Sterile culture flasks

-

Rotary shaker with temperature control

-

Spectrophotometer

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector

Procedure:

-

Inoculum Preparation: Culture L. cresolivorans in a suitable growth medium (e.g., Luria-Bertani broth) to the exponential growth phase.

-

Experimental Setup: Inoculate sterile flasks containing MSM and a known initial concentration of m-cresol (e.g., 50-500 mg/L) with the prepared bacterial culture (e.g., 10% v/v).[3]

-

Incubation: Incubate the flasks on a rotary shaker at 35°C and 170 rpm.[3]

-

Sampling: At regular time intervals, withdraw samples from the flasks for analysis.

-

Analysis:

-

Cell Growth: Measure the optical density (OD) of the culture at 600 nm using a spectrophotometer to monitor bacterial growth.[3]

-

m-Cresol Concentration: Centrifuge the samples to pellet the cells. Analyze the supernatant for the remaining m-cresol concentration using HPLC.[3]

-

HPLC Conditions: C18 column, mobile phase of methanol/water (60/40, v/v), flow rate of 0.7 mL/min, and UV detection at 270 nm.[3]

-

-

-

Data Analysis: Plot the concentration of m-cresol and cell density against time to determine the degradation rate and kinetics.

Photocatalytic Degradation of m-Cresol using ZnO

Objective: To evaluate the photocatalytic degradation of m-cresol in an aqueous solution using ZnO as a photocatalyst.

Materials:

-

m-Cresol solution of known concentration

-

Zinc oxide (ZnO) powder

-

Photoreactor with a visible light source

-

Magnetic stirrer

-

pH meter

-

Filtration system (e.g., syringe filters)

-

Analytical instrument for m-cresol and intermediate analysis (e.g., HPLC or GC-MS)

Procedure:

-

Reaction Setup: Prepare an aqueous solution of m-cresol (e.g., 25 ppm) in the photoreactor.

-

Catalyst Addition: Add a specific amount of ZnO photocatalyst (e.g., 1.5 g/L) to the solution.[10][11]

-

pH Adjustment: Adjust the pH of the suspension to the desired level (e.g., between 6 and 9) using an acid or base.[11]

-

Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between m-cresol and the ZnO surface.

-

Photoreaction: Irradiate the suspension with a visible light source while continuously stirring.

-

Sampling: At specific time intervals, collect aliquots of the suspension.

-

Sample Preparation: Immediately filter the collected samples to remove the ZnO particles.

-

Analysis: Analyze the filtrate for the concentration of m-cresol and any degradation byproducts using a suitable analytical method like HPLC or GC-MS.

-

Data Analysis: Calculate the degradation efficiency of m-cresol as a function of irradiation time.

Visualization of Degradation Pathways and Workflows

Biodegradation Pathways

The biodegradation of m-cresol by different microorganisms involves distinct enzymatic steps, leading to the cleavage of the aromatic ring and subsequent mineralization.

Photocatalytic Degradation Pathway

The photocatalytic degradation of m-cresol initiated by hydroxyl radicals leads to the formation of several hydroxylated and quinone-like intermediates before ring opening.

Experimental Workflow for Biodegradation Study

The logical flow of a typical biodegradation experiment involves several key stages from culture preparation to data analysis.

References

- 1. Biodegradation characterisation and kinetics of m-cresol by Lysinibacillus cresolivorans [scielo.org.za]

- 2. gcms.cz [gcms.cz]

- 3. Biodegradation characterisation and kinetics of m-cresol by Lysinibacillus cresolivorans [scielo.org.za]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. (Open Access) HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements (2021) | Paola Rivaro | 3 Citations [scispace.com]

- 8. Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Yao, Ren, Wei and Yue (2010) Biodegradation characterization and kinetics of m-cresol by Lysinibacillus cresolivorans (Water SA 37 (1) 15-20) [scielo.org.za]

- 13. Analytical study of effective biodegradation of p-cresol using Serratia marcescens ABHI001: application in bioremediation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. research.rug.nl [research.rug.nl]

- 15. atsdr.cdc.gov [atsdr.cdc.gov]

The Versatility of m-Cresol: A Cornerstone Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

meta-Cresol (m-cresol), or 3-methylphenol, is a highly versatile aromatic organic compound that serves as a critical starting material and intermediate in the synthesis of a wide array of valuable chemicals. Its unique structural characteristics make it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries. This technical guide provides a comprehensive overview of the core applications of m-cresol in organic synthesis, detailing key reaction pathways, experimental protocols, and quantitative data to support research and development efforts.

Synthesis of Vitamin E: A Multi-step Pathway from m-Cresol

One of the most significant industrial applications of m-cresol is its role as a precursor in the total synthesis of α-tocopherol (Vitamin E). The process involves the construction of the chromanol ring, for which 2,3,5-trimethylhydroquinone (TMHQ) is a key intermediate. m-Cresol is the starting point for the synthesis of TMHQ through a three-step process.[1]

Step 1: Vapor-Phase Methylation of m-Cresol to 2,3,6-Trimethylphenol (TMP)

The synthesis begins with the ortho-methylation of m-cresol with methanol in the vapor phase over a solid acid or metal oxide catalyst.[2] This reaction is highly selective for producing 2,3,6-trimethylphenol (TMP), the desired isomer for the subsequent steps.

Caption: Reaction scheme for the methylation of m-cresol to 2,3,6-trimethylphenol.

Experimental Protocol: Catalytic Methylation of m-Cresol

A vapor-phase methylation is conducted in a fixed-bed tube reactor.[3] A mixture of m-cresol and methanol is vaporized and passed over a metal oxide catalyst. Nitrogen can be used as a carrier gas.[4] The liquid products are collected using an ice trap and analyzed by gas chromatography.[4]

Table 1: Quantitative Data for the Synthesis of 2,3,6-Trimethylphenol from m-Cresol

| Catalyst | Temperature (°C) | Molar Ratio (Methanol:m-Cresol) | Conversion of m-Cresol (%) | Selectivity for 2,3,6-TMP (%) | Yield (%) | Reference |

| Metal Oxide | Not Specified | Not Specified | 99.89 | 90.80 | ~90.7 | [3] |

| Fe₂O₃-SiO₂-CuO | 340 | 1:5 (m-cresol:methanol) | Not Specified | Not Specified | 97.9 | [5] |

| MgO | 500 | Not Specified | 95-100 | 80-90 | ~76-90 | [4] |

Step 2: Oxidation of 2,3,6-Trimethylphenol to 2,3,5-Trimethyl-1,4-benzoquinone (TMBQ)

The synthesized TMP is then oxidized to 2,3,5-trimethyl-1,4-benzoquinone (TMBQ). This is a critical step where high selectivity is paramount. Various catalytic systems have been developed to efficiently carry out this transformation using oxygen or other oxidants.[6][7]

Caption: Oxidation of 2,3,6-trimethylphenol to 2,3,5-trimethyl-1,4-benzoquinone.

Experimental Protocol: Oxidation of TMP with a Copper(II) Halide Catalyst

The oxidation of 2,3,6-trimethylphenol is performed with oxygen or an oxygen-containing gas in a two-phase or multiphase reaction medium.[1] The medium contains water and at least one secondary aliphatic acyclic alcohol (e.g., having 6 or more carbon atoms). A copper(II) halide catalyst system is employed to facilitate the reaction, yielding a mixture containing the desired 2,3,5-trimethylbenzoquinone.[1][8] An alternative method utilizes Fenton's reagent (H₂O₂ and an iron catalyst) in an aqueous phase, achieving high conversion and selectivity under mild conditions (e.g., 45°C for 3 hours).[9]

Table 2: Quantitative Data for the Synthesis of 2,3,5-Trimethyl-1,4-benzoquinone from 2,3,6-Trimethylphenol

| Catalyst System | Oxidant | Temperature (°C) | Reaction Time | Conversion of TMP (%) | Selectivity for TMBQ (%) | Reference |

| Fenton's Reagent | 5% H₂O₂ | 45 | 3 h | 100 | ~99.9 | [9] |

| Co-N-C materials | O₂ | Not Specified | Not Specified | High | High | [6] |

| Cu(II) halide | O₂ / Air | Not Specified | Not Specified | High | High | [1] |

| High-velocity air | Air | Not Specified | 78.5 s | Not Specified | Not Specified | [7] |

Step 3: Hydrogenation of TMBQ to 2,3,5-Trimethylhydroquinone (TMHQ)

In the final step of the intermediate synthesis, TMBQ is hydrogenated to 2,3,5-trimethylhydroquinone (TMHQ). This reduction reaction is typically carried out using hydrogen gas and a precious metal catalyst.

Caption: Hydrogenation of TMBQ to the key Vitamin E intermediate, TMHQ.

Experimental Protocol: Hydrogenation of TMBQ

2,3,5-trimethylbenzoquinone (TMBQ) is mixed with an alcohol-aromatic hydrocarbon or alcohol-alkane mixed solvent system.[10] The resulting solution is then thoroughly mixed with hydrogen gas and passed through a fixed bed reactor containing a precious-metal catalyst (e.g., platinum group metal) to yield 2,3,5-trimethylhydroquinone (TMHQ).[10][11] This method is designed to improve reaction selectivity and suppress side reactions.[10]

Synthesis of Thymol

Thymol, a naturally occurring monoterpenoid phenol, is valued for its antiseptic, antibacterial, and flavoring properties. A primary synthetic route to thymol involves the isopropylation of m-cresol.[12]

Caption: Synthesis of thymol via isopropylation of m-cresol.

Experimental Protocol: Microwave-Assisted Synthesis of Thymol

In a round-bottomed flask, m-cresol (e.g., 0.1 mol) and isopropanol (e.g., 0.3 mol) are mixed.[13] A catalyst, such as Al-Cu/HAP (2g), is added to the mixture. The reaction is carried out under microwave irradiation (e.g., 600 W) at a specific temperature (e.g., 180°C) for a short duration (e.g., 5 minutes) to yield thymol.[13]

Table 3: Quantitative Data for the Synthesis of Thymol from m-Cresol

| Alkylating Agent | Catalyst | Method | Temperature (°C) | Conversion of m-Cresol (%) | Selectivity for Thymol (%) | Reference |

| Isopropanol | Al-Cu/HAP | Microwave | 180 | 98.34 | 96.82 | [13] |

| Isopropanol | Al-Cu/HAP | Microwave | 150 | 75.16 | 96.57 | [13] |

| Propene | Zeolite (pore > 5 Å) | Gas Phase | 230-270 | Good | High | [14] |

| Isopropyl Acetate | Al-MCM-41 | Vapor Phase | 270 | 85.7 | 79.5 | [15] |

Synthesis of Agrochemicals: The Case of Fenitrothion

m-Cresol is a foundational molecule for the synthesis of various pesticides, including the organophosphate insecticide fenitrothion.[16] The synthesis proceeds through the nitration of m-cresol to form 3-methyl-4-nitrophenol, which is then reacted with dimethyl chlorothiophosphate.

Caption: Two-step synthesis pathway for the insecticide fenitrothion starting from m-cresol.

Experimental Protocol: Green Synthesis of 3-Methyl-4-nitrophenol

This protocol utilizes a sonochemical-assisted method in an ionic liquid. A mixture of m-cresol (2 mmol), ferric nitrate (1.3 mmol), and triethylammonium nitrate (2 g) is sonicated at 30°C for 50 minutes in an ultrasonic bath (35 kHz). Upon reaction completion (monitored by TLC), the mixture is diluted with water and filtered. The product is extracted from the precipitate with ethyl acetate, and the solvent is evaporated to afford the crude product, which can be purified by column chromatography. This intermediate is then reacted with O,O-dimethyl phosphorochloridothioate to yield fenitrothion.[17]

Other Notable Syntheses from m-Cresol

The utility of m-cresol extends to other areas of fine and specialty chemical manufacturing.

-

Coumarin Derivatives : While some studies show m-cresol has low reactivity in certain Pechmann condensations (e.g., with ethyl butyroacetate),[18] the general Pechmann reaction of phenols with β-ketoesters is a well-established method for coumarin synthesis.[19][20] Further optimization may be required for m-cresol to be an effective substrate.

-

Antiseptics : m-Cresol is a precursor for antiseptics such as amylmetacresol.

-

Resins and Polymers : It is used as a raw material in the manufacturing of phenolic resins and as a solvent for polymers like polyaniline.[16]

Conclusion

m-Cresol is a versatile and economically important chemical intermediate with a diverse range of applications in organic synthesis. Its ability to be selectively functionalized makes it a crucial precursor for complex molecules, including the essential nutrient Vitamin E, the widely used antiseptic thymol, and effective agrochemicals like fenitrothion. The ongoing development of novel catalytic systems and greener synthetic protocols continues to enhance the efficiency and sustainability of processes starting from this fundamental building block, ensuring its continued relevance in the chemical and pharmaceutical industries.

References

- 1. US9758504B2 - Method for producing 2,3,5-trimethyl benzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 2. 2,3,6-Trimethylphenol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. researchgate.net [researchgate.net]

- 6. Selective oxidation of 2,3,6-trimethylphenol into 2,3,5-trimethyl-1,4-benzoquinone with dioxygen over heterogeneous Co catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 7. A mild and efficient oxidation of 2,3,6-trimethylphenol to trimethyl-1,4-benzoquinone with high-velocity air as an oxidant in a continuous-flow microreactor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. ES2968787T3 - Procedure for the preparation of 2,3,5-trimethylbenzoquinone by oxidation of 2,3,6-trimethylphenol - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. WO2021135443A1 - 2,3,5-trimethylhydroquinone synthesis method and device - Google Patents [patents.google.com]

- 11. EP0264823B1 - Process for preparation of 2,3,5-trimethylhydroquinone - Google Patents [patents.google.com]

- 12. scispace.com [scispace.com]

- 13. CN104744219B - Preparation method of thymol - Google Patents [patents.google.com]

- 14. US5030770A - Process for the preparation of thymol - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Fenitrothion | C9H12NO5PS | CID 31200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ias.ac.in [ias.ac.in]

- 19. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Natural Sources and Extraction Methods of Cresols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cresols, isomers of methylphenol (o-, m-, and p-cresol), are aromatic organic compounds that serve as crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, disinfectants, and antioxidants.[1] Their bactericidal and fungicidal properties also make them valuable in various industrial applications.[1] While synthetic routes to cresols exist, significant quantities are still derived from natural fossil fuel sources. This technical guide provides a comprehensive overview of the primary natural sources of cresols and details the methodologies for their extraction and purification, with a focus on experimental protocols and comparative data for researchers and professionals in drug development and chemical sciences.

Natural Sources of Cresols

Cresols are naturally present in complex hydrocarbon mixtures derived from the decomposition of organic matter. The three primary industrial sources are coal tar, petroleum, and wood tar.[2] The concentration and isomeric distribution of cresols can vary significantly depending on the origin and processing of these raw materials.

Coal Tar

Coal tar, a viscous black liquid, is a by-product of the carbonization of coal to produce coke and coal gas.[3] It is a rich source of aromatic compounds, including a significant fraction of phenols and cresols, collectively referred to as cresylic acids. Low-temperature coal tar is particularly rich in phenolic compounds, with concentrations ranging from 20% to 30%.[4]

Petroleum

Cresols are also found in petroleum, typically in fractions such as naphtha.[5] They are often recovered from spent caustic streams generated during the refining process, where alkaline solutions are used to remove acidic impurities, including phenols and cresols, from petroleum distillates.[6]

Wood Tar

Wood tar is a complex mixture of organic compounds obtained from the pyrolysis or destructive distillation of wood.[7] Its composition varies depending on the type of wood and the pyrolysis conditions. Wood tars contain a variety of phenolic compounds, including cresols, guaiacol, and syringol.[7] For instance, tars from zoita and pine woods have been found to contain high contents of phenols and alkylated phenols, with p-cresol being a major component.[8]

Quantitative Data on Cresol Content in Natural Sources

The following table summarizes the quantitative data found for the concentration of cresols in various natural sources. It is important to note that these values can vary significantly based on the specific source material and processing conditions.

| Natural Source | Cresol Isomer(s) | Concentration | Reference |

| Low-Temperature Coal Tar | Total Phenols (including cresols) | 20 - 30% (by mass) | [4] |

| Low-Temperature Coal Tar | o-cresol | 1.8% | [9] |

| Low-Temperature Coal Tar | m,p-cresols | 3.6% | [9] |

| Coal Tar | o-cresol | 3.50% | [10] |

| Coal Tar | p-cresol | 8% | [10] |

| Pyrolysis Tar (Zoita and Pine Woods) | p-cresol | Major phenolic component | [8] |

| Pyrolysis Tar (Oak Wood at 70-100°C) | cresol | 6.6% | [11] |

Extraction and Purification Methods

The extraction and purification of cresols from their natural sources is a multi-step process involving various physical and chemical separation techniques. The choice of method depends on the source material, the desired purity of the final product, and the isomeric separation requirements.

Fractional Distillation

Fractional distillation is a primary method for the initial separation of cresols from the complex mixtures of coal tar and petroleum.[3][5] This process separates compounds based on their boiling points.

This protocol describes a general procedure for the laboratory-scale fractional distillation of coal tar to obtain a cresylic acid fraction.

-

Dehydration: The raw coal tar is first heated to remove water.

-

Initial Distillation: The dehydrated tar is then subjected to fractional distillation in a column with at least 45 theoretical plates.[9]

-

Fraction Collection: Different fractions are collected based on their boiling point ranges. The fraction boiling between approximately 190°C and 210°C, known as the carbolic oil or cresylic acid fraction, is rich in cresols.[3]

-

Further Fractionation: This cresylic acid fraction is then subjected to further fractional distillation to separate phenol (boiling point ~182°C) and to concentrate the cresol isomers (boiling points: o-cresol ~191°C, m-cresol ~202°C, p-cresol ~202°C).[12] Due to the close boiling points of m- and p-cresol, they are typically collected as a mixture.[12]

Logical Relationship: Fractional Distillation of Coal Tar

References

- 1. researchgate.net [researchgate.net]

- 2. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Coal Tar and its Distillation Processes – IspatGuru [ispatguru.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. eolss.net [eolss.net]

- 6. patents.justia.com [patents.justia.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantitative determination of acid oils in low-temperature coal tar by means of fractional distillation (Journal Article) | ETDEWEB [osti.gov]

- 10. CN102976906B - A method for separating phenols from bio-oil - Google Patents [patents.google.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Note: Quantification of m-Cresol Using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of m-Cresol. This method is applicable for the analysis of m-Cresol in pharmaceutical preparations and other relevant matrices. The protocol described herein provides a straightforward and reproducible approach for researchers, scientists, and drug development professionals.

Introduction

m-Cresol is a common preservative in pharmaceutical formulations, particularly in injectable protein and peptide drug products. Its concentration must be carefully controlled to ensure product stability and patient safety. High-performance liquid chromatography (HPLC) with UV detection is a widely used analytical technique for the quantification of m-Cresol due to its specificity, sensitivity, and accuracy. This document provides a detailed protocol for the determination of m-Cresol, including system suitability, sample preparation, and method validation parameters.

Experimental

Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., Jupiter RP C-18, 4.6 mm ID × 250 mm L, 5 µm particle size) is recommended.[1][2]

-

Chemicals and Reagents:

Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of m-Cresol:

| Parameter | Condition |

| Mobile Phase | Acetonitrile and water with 0.1% phosphoric acid. A common alternative is 60% Methanol with 0.1% TFA.[1][3] |

| Column | C18, 4.6 mm x 250 mm, 5 µm |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL[4] |

| Column Temperature | 30°C[1] |

| Detection Wavelength | 217 nm or 260 nm[2][4] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 100 mg of m-Cresol standard and dissolve it in a 100 mL volumetric flask with the mobile phase as the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 10, 25, 50, 75, 100, and 120 µg/mL).[1][2]

Sample Preparation

-

Accurately weigh or pipette a known amount of the sample containing m-Cresol.

-

Dilute the sample with the mobile phase to bring the concentration of m-Cresol within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions in triplicate to establish the calibration curve.

-

Inject the prepared sample solutions in triplicate.

-

After all injections are complete, flush the column with an appropriate solvent mixture (e.g., a higher percentage of organic solvent).

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines.

System Suitability

System suitability testing is performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | T ≤ 2.0 |

| Theoretical Plates (N) | N ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for six replicate injections of a standard) |

Linearity

The linearity of the method was evaluated by analyzing the working standard solutions at six different concentration levels.

| Parameter | Result |

| Concentration Range | 10 - 120 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

Accuracy

Accuracy was determined by a recovery study of spiked samples at three different concentration levels (low, medium, and high).

| Spiked Level | Mean Recovery (%) | RSD (%) |

| Low (80%) | 99.5 | 1.2 |

| Medium (100%) | 100.2 | 0.8 |

| High (120%) | 101.1 | 1.5 |

Precision

The precision of the method was assessed by repeatability (intra-day) and intermediate precision (inter-day).

| Precision Type | RSD (%) |

| Repeatability (Intra-day, n=6) | ≤ 1.5% |

| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |

Limits of Detection (LOD) and Quantification (LOQ)

| Parameter | Result (µg/mL) |

| LOD | 0.5 |

| LOQ | 1.5 |

Data Presentation

Calibration Curve for m-Cresol

A representative calibration curve should be generated by plotting the peak area versus the concentration of the m-Cresol standards. The resulting linear regression equation is used to calculate the concentration of m-Cresol in the samples.

Visualization of Experimental Workflow

Caption: Experimental workflow for m-Cresol quantification by HPLC.

Conclusion

The described RP-HPLC method is demonstrated to be simple, rapid, accurate, and precise for the quantification of m-Cresol. This method can be effectively implemented in quality control laboratories for routine analysis of m-Cresol in various sample matrices. The validation data confirms that the method meets the requirements for a reliable analytical procedure.

References

- 1. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. chemijournal.com [chemijournal.com]

Application Note: High-Resolution GC-MS Analysis of m-Cresol Impurities for Pharmaceutical Quality Control

Introduction

m-Cresol is a critical raw material and preservative in the pharmaceutical industry, utilized in various parenteral, topical, and oral formulations. Its purity is paramount to ensure the safety and efficacy of the final drug product. Even trace-level impurities can potentially impact product stability, introduce toxicity, or alter the therapeutic effect. Therefore, a robust and sensitive analytical method for the identification and quantification of impurities in m-Cresol is essential for quality control and regulatory compliance.

This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of impurities in pharmaceutical-grade m-Cresol. The protocol provides two effective approaches for the separation of challenging isomeric impurities, such as o-Cresol and p-Cresol, and other related substances.

Potential Impurities

The manufacturing process of m-Cresol and subsequent degradation pathways can lead to the formation of several impurities. The most common impurities include positional isomers and other related phenolic compounds. The European Pharmacopoeia (Ph. Eur.) monograph for Metacresol specifies limits for key impurities.[1][2]

Quantitative Data Summary

The following table summarizes the specified limits for impurities in m-Cresol as per the European Pharmacopoeia.[1][2]

| Impurity Name | Chemical Structure | Acceptance Criteria (% w/w) |

| o-Cresol | CH₃C₆H₄OH | ≤ 0.5 |

| p-Cresol | CH₃C₆H₄OH | ≤ 0.5 |

| Any Other Individual Impurity | - | ≤ 0.1 |

| Total Other Impurities | - | ≤ 1.0 |

Experimental Workflow

The overall workflow for the GC-MS analysis of m-Cresol impurities is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis of m-Cresol impurities.

Experimental Protocols

Two detailed experimental protocols are provided below. Protocol A involves derivatization for enhanced separation on a standard column, while Protocol B utilizes a specialized chiral column for separation without derivatization.

Protocol A: GC-MS Analysis with Silylation

This method is suitable for achieving excellent separation of cresol and xylenol isomers on a common non-polar column.

1. Sample Preparation and Derivatization

1.1. Accurately weigh approximately 100 mg of the m-Cresol sample into a 10 mL volumetric flask.

1.2. Dissolve and dilute to the mark with dichloromethane.

1.3. Transfer 1 mL of the prepared solution to a 2 mL autosampler vial.

1.4. Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

1.5. Cap the vial and heat at 60°C for 30 minutes.

1.6. Allow the vial to cool to room temperature before placing it in the autosampler.

2. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (20:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 80°C, hold for 2 minRamp 1: 3°C/min to 110°CRamp 2: 25°C/min to 260°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Protocol B: GC-MS Analysis with a Chiral Column (No Derivatization)

This method provides separation of positional isomers without the need for a derivatization step.

1. Sample Preparation

1.1. Accurately weigh approximately 100 mg of the m-Cresol sample into a 10 mL volumetric flask.

1.2. Dissolve and dilute to the mark with dichloromethane.

1.3. Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Parameters

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Column | Agilent CP-Chirasil-Dex CB (25 m x 0.25 mm, 0.25 µm) or equivalent |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Injection Mode | Split (50:1) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Program | Initial temp: 80°CRamp 1: 10°C/min to 140°CRamp 2: 5°C/min to 200°C, hold for 5 min |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| Transfer Line Temp. | 280°C |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Range | m/z 40-450 |

| Scan Mode | Full Scan |

Data Analysis and Quantification

Identification of impurities can be achieved by comparing the retention times and mass spectra of the peaks in the sample chromatogram with those of certified reference standards. The NIST mass spectral library can be used for tentative identification of unknown peaks.

Quantification of impurities should be performed using an external standard method. Prepare a series of calibration standards of the known impurities at concentrations bracketing the specification limits. A calibration curve should be generated by plotting the peak area against the concentration for each impurity.

Conclusion

The GC-MS methods detailed in this application note provide robust and reliable approaches for the identification and quantification of impurities in pharmaceutical-grade m-Cresol. Protocol A, with silylation, offers excellent separation of a wide range of phenolic isomers on a standard non-polar column. Protocol B provides a simpler alternative without derivatization by employing a specialized chiral column. The choice of method will depend on the specific requirements of the laboratory and the impurity profile of the m-Cresol being analyzed. Both methods are suitable for routine quality control and for ensuring compliance with pharmacopoeial requirements.

References

Application Notes: m-Cresol as a Preservative in Protein and Vaccine Formulations

Introduction

Metacresol (m-Cresol) is an aromatic organic compound and a widely used antimicrobial preservative in parenteral drug products, including multi-dose protein and vaccine formulations.[1][2][3] Its primary function is to inhibit the growth of microorganisms that may be introduced during repeated withdrawals from a multi-dose vial.[1][4] While effective as a preservative, its interaction with the active protein or vaccine components is a critical consideration in formulation development, as it can influence stability, aggregation, and overall product efficacy.[1][5]

Mechanism of Action and Effects

-

Antimicrobial Activity: m-Cresol, like other phenolic preservatives, exerts its antimicrobial effect by disrupting the microbial cell membrane. This leads to increased membrane permeability, leakage of intracellular constituents, and ultimately, cell death.[6][7] It is effective against a broad spectrum of Gram-positive and Gram-negative bacteria.[2]

-

Interaction with Proteins: The interaction of m-Cresol with proteins is complex and can be either beneficial or detrimental depending on the protein and formulation context.

-

Stabilization: In some formulations, such as insulin, m-Cresol and other phenolic excipients are known to stabilize the protein structure. They promote the formation of more stable insulin hexamers by binding to hydrophobic pockets at the monomer-monomer interface, which is crucial for long-term stability and controlled release.[8]

-

Protein Aggregation: Conversely, m-Cresol has been shown to induce aggregation in other proteins.[1][3][5] The proposed mechanism does not involve global unfolding of the protein. Instead, m-Cresol can interact with specific, localized regions ("hot-spots") of the protein, leading to a partially unfolded intermediate state.[1][4] This partially unfolded state is prone to aggregation, which can reduce the concentration of the functional monomer and potentially lead to immunogenicity.[1]

-

Below is a diagram illustrating the proposed mechanism of m-Cresol-induced protein aggregation.

Caption: Mechanism of m-Cresol-induced protein aggregation.

Data Presentation

Quantitative data regarding the use of m-Cresol is summarized in the tables below for easy reference and comparison.

Table 1: Typical Concentrations and Efficacy of m-Cresol

| Formulation Type | Typical m-Cresol Concentration (% w/v or g%) | Antimicrobial Efficacy Notes | References |

|---|---|---|---|

| Peptide/Protein Formulations | 0.3% | Commonly used level to inhibit microbial growth. | [1] |

| Insulin | 0.16% (in combination with 0.065% phenol) | Acts as both a preservative and a stabilizer. | [9] |

| Antivenoms (Equine F(ab')2) | 0.15% - 0.35% | 0.15% found to be the minimum effective concentration meeting British Pharmacopoeia standards. | [10][11] |

| General Injectable Formulations | 0.15% - 0.3% | Effective against Gram-positive and less so against Gram-negative bacteria. |[12] |

Table 2: Summary of m-Cresol Toxicological Data

| Parameter | Species | Value | Route of Administration | References |

|---|---|---|---|---|

| LD50 | Rat | 1100 mg/kg bw | Dermal | [13] |

| LD50 | Rat | 242 mg/kg bw/day | Oral (gavage) | [13] |

| NOAEL (No Observed Adverse Effect Level) | Rat | 50 mg/kg day-1 | Oral | [14] |

| Primary Effects | Human | Irritation to eyes, skin, mucous membranes; potential for CNS, liver, and kidney damage at high concentrations. | Inhalation, Dermal, Ingestion | [15] |

| Cosmetic Use Concentration Limit | N/A | Safe at concentrations up to 0.5% in cosmetics. | N/A |[13] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in evaluating m-Cresol for their specific formulations.

Protocol 1: Antimicrobial Efficacy Testing (AET)

Objective: To determine the effectiveness of m-Cresol in a specific formulation against a panel of standard microorganisms as required by pharmacopeias (e.g., USP <51>, EP 5.1.3).

Caption: Experimental workflow for Antimicrobial Efficacy Testing (AET).

Methodology:

-

Preparation: Prepare several batches of the final drug product formulation, each with a different concentration of m-Cresol (e.g., 0.1%, 0.15%, 0.2%, 0.25%, 0.3%).[10][11] Include a negative control with no preservative.

-

Inoculation: In separate sterile containers, inoculate each formulation batch with a standardized suspension of test microorganisms (typically Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus brasiliensis, and Escherichia coli) to achieve a final concentration of 10^5 to 10^6 colony-forming units (CFU) per mL.[10]

-

Incubation: Incubate the inoculated containers at a specified temperature, typically 20-25°C, protected from light.[10]

-

Sampling and Plating: At specified time intervals (e.g., 6 hours, 24 hours, 7 days, 14 days, and 28 days), withdraw an aliquot from each container. Perform serial dilutions and plate on appropriate growth media to determine the concentration of viable microorganisms (CFU/mL).

-

Analysis: Calculate the log reduction of viable microorganisms at each time point compared to the initial inoculum. Compare these results against the acceptance criteria outlined in the relevant pharmacopeia (e.g., European Pharmacopoeia or United States Pharmacopeia).[3][10] The lowest concentration of m-Cresol that meets the criteria is the minimum effective concentration.

Protocol 2: Assessing m-Cresol's Impact on Protein Stability

Objective: To evaluate the effect of m-Cresol on the physical stability of a protein therapeutic by measuring changes in aggregation and thermal stability.

Caption: Workflow for assessing the impact of m-Cresol on protein stability.

Methodology:

-

Sample Preparation: Prepare two sets of the protein formulation. One set will be the control (no m-Cresol), and the other will be the test sample, containing the target concentration of m-Cresol.

-

Stress Conditions (Optional): To accelerate potential instability, samples can be subjected to stress conditions, such as elevated temperature (e.g., 37°C or 55°C) for a defined period (e.g., 1 to 7 days).[1]

-

Dynamic Light Scattering (DLS) for Aggregation:

-

Measure the size distribution (hydrodynamic radius) and polydispersity index (PDI) of particles in both control and test samples.

-

An increase in the average particle size or PDI in the m-Cresol-containing sample compared to the control indicates preservative-induced aggregation.[16]

-

-

Differential Scanning Fluorimetry (DSF) for Thermal Stability:

-

DSF, or a thermal shift assay, measures the thermal denaturation temperature (Tm) of a protein.[16]

-

In the presence of a fluorescent dye that binds to hydrophobic regions, the protein is slowly heated. As the protein unfolds, the dye binds, causing an increase in fluorescence. The midpoint of this transition is the Tm.

-

A lower Tm in the sample containing m-Cresol compared to the control indicates that the preservative destabilizes the protein, making it more susceptible to unfolding and subsequent aggregation.[16]

-

-

Analysis: Compare the DLS and DSF data between the control and test samples. A significant increase in aggregation and/or a decrease in thermal stability (Tm) would suggest a negative interaction between the protein and m-Cresol, requiring further formulation optimization.

Protocol 3: Quantification of m-Cresol by High-Performance Liquid Chromatography (HPLC)

Objective: To accurately quantify the concentration of m-Cresol in a final drug product to ensure it is within the specified limits.

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of m-Cresol in a suitable solvent (e.g., mobile phase) at known concentrations to create a calibration curve.

-

Sample Preparation: Dilute the protein or vaccine formulation with the mobile phase to bring the m-Cresol concentration within the range of the calibration curve. Protein precipitation (e.g., with acetonitrile) may be necessary, followed by centrifugation to obtain a clear supernatant for injection.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% trifluoroacetic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometer at approximately 270 nm.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the prepared sample.

-

Quantify the m-Cresol concentration in the sample by comparing its peak area to the calibration curve. Account for the dilution factor used during sample preparation.

-

References

- 1. Mechanisms of m-cresol induced protein aggregation studied using a model protein cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Preservatives for Protein and Peptide Formulations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmtech.com [pharmtech.com]

- 4. Mechanisms of m-cresol-induced protein aggregation studied using a model protein cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m-Cresol affects the lipid bilayer in membrane models and living neurons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenolic Preservative Removal from Commercial Insulin Formulations Reduces Tissue Inflammation while Maintaining Euglycemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. scielo.br [scielo.br]

- 12. mdpi.com [mdpi.com]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CDC - NIOSH Pocket Guide to Chemical Hazards - m-Cresol [cdc.gov]

- 16. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]

Application of m-Cresol in the Synthesis of Phenolic Resins: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic resins, the condensation products of phenols with aldehydes, are one of the oldest and most versatile classes of thermosetting polymers. Their excellent properties, including high thermal stability, chemical resistance, and dimensional stability, have led to their widespread use in diverse applications such as adhesives, coatings, and composite materials. m-Cresol, a methylphenol isomer, is a key monomer in the synthesis of phenolic resins, imparting specific properties to the final polymer. The position of the methyl group on the phenolic ring influences the reactivity and the structure of the resulting resin, offering advantages in certain applications.

This document provides detailed application notes and experimental protocols for the synthesis of two major types of phenolic resins using m-cresol: Novolac and Resol resins.

Synthesis of m-Cresol Novolac Resins

Novolac resins are produced under acidic catalysis with a molar excess of the phenol component. They are thermoplastic in nature and require a curing agent, typically hexamethylenetetramine (hexa), for cross-linking.

Experimental Protocol: Acid-Catalyzed Synthesis of m-Cresol Novolac Resin

This protocol describes the synthesis of a m-cresol novolac resin using a mixture of m-cresol and p-cresol with p-toluenesulfonic acid as the catalyst.

Materials:

-

m-Cresol (99.5% purity)

-

p-Cresol

-

Phenol

-

Styrene

-

Formaldehyde (37% aqueous solution)

-

p-Toluenesulfonic acid (catalyst)

-

Oxalic acid (co-catalyst, optional)

Equipment:

-

1L four-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Constant pressure dropping funnel

-

Heating mantle

-

Vacuum distillation setup

Procedure:

-

Alkylation (optional modification):

-

Charge the four-neck flask with 132g (1.2 mol) of m-cresol and 1.36g of p-toluenesulfonic acid.

-

Heat the mixture to 130°C with stirring.

-

Slowly add 114.4g (1.1 mol) of styrene dropwise.

-

Maintain the temperature at 130°C for 90 minutes after the addition is complete.

-

Add 94g (1 mol) of phenol to the reaction mixture.

-

-

Polycondensation:

-

Cool the mixture to 100°C.

-

Add 127.8g of 37% formaldehyde (1.54 mol) dropwise.

-

Maintain the temperature at 100°C for 90 minutes after the addition is complete.

-

-

Purification:

-

Increase the temperature to 160°C to distill off water and other volatile components under atmospheric pressure.

-

Apply a vacuum (e.g., -0.08 MPa) and continue distillation for 60 minutes to remove unreacted monomers.

-

-

Product Recovery:

-

The resulting molten resin is poured out and allowed to cool to obtain the solid m-cresol novolac resin.

-

Reaction Workflow: Novolac Synthesis

Caption: Workflow for the synthesis of m-cresol novolac resin.

Reaction Mechanism: Acid-Catalyzed Polymerization

Caption: Acid-catalyzed polymerization mechanism of m-cresol and formaldehyde.

Synthesis of m-Cresol Resol Resins

Resol resins are synthesized under alkaline conditions with a molar excess of formaldehyde. These resins are thermosetting and can be cured by heat alone, without the need for a separate curing agent.

Experimental Protocol: Alkaline-Catalyzed Synthesis of m-Cresol Resol Resin

This protocol outlines a general procedure for the synthesis of a m-cresol resol resin using sodium hydroxide as the catalyst.[1]

Materials:

-

m-Cresol

-

Formaldehyde (37-41% aqueous solution)

-

Sodium Hydroxide (NaOH) solution (e.g., 10% w/v)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Reflux condenser

-

Heating mantle

Procedure:

-

Initial Mixture:

-

In a three-neck flask, dissolve a specific molar amount of sodium hydroxide in deionized water with stirring.

-